N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide
Description
N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide is a heterocyclic compound featuring a benzamide core substituted with 3,5-dimethoxy groups, an allyl moiety, and a [1,3,4]thiadiazole ring linked to a pyridin-4-yl group.
Properties
IUPAC Name |
3,5-dimethoxy-N-prop-2-enyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-4-9-23(18(24)14-10-15(25-2)12-16(11-14)26-3)19-22-21-17(27-19)13-5-7-20-8-6-13/h4-8,10-12H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATHJHAIAKGJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(CC=C)C2=NN=C(S2)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazonoyl halide with an appropriate thiocarbamyl compound in the presence of a base such as triethylamine.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiadiazole intermediate.
Formation of the Benzamide Core: The benzamide core is typically formed by reacting a substituted benzoyl chloride with an amine derivative under basic conditions.
Final Coupling: The final step involves coupling the allyl group and methoxy groups to the benzamide core through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with [1,3,4]Thiadiazole Cores
a. 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine (PPL9)
- Structure: Shares the 5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl moiety but replaces the benzamide with an imine group and di-p-tolyl-amino substituents.
- Weak intermolecular C–H···N hydrogen bonds stabilize its monoclinic crystal lattice .
- Application : Demonstrated utility in optoelectronics, with reduced overheating upon doping with camphorsulfonic acid (CSA) .
b. N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide
c. N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structure : Features a methyl-thiadiazole and propionamide instead of the allyl-benzamide-pyridine system.
- Activity: Exhibits anticancer activity (IC50 values: hepatocarcinoma > leukemia > breast carcinoma) and cardioprotective effects, contrasting the cardiotoxicity of doxorubicin .
Comparison with 1,3,4-Oxadiazole Derivatives
LMM5 and LMM11 (1,3,4-Oxadiazoles)
- Structure : Replace thiadiazole with oxadiazole; include sulfamoyl and benzyl/methoxyphenyl groups.
- Activity : Antifungal agents targeting thioredoxin reductase in C. albicans .
- Key Difference : Thiadiazoles (sulfur-containing) often exhibit enhanced electronic properties and metabolic stability compared to oxadiazoles, which may explain divergent applications (e.g., optoelectronics vs. antifungal activity) .
Thiazole-Based Analogues
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Thiazole ring (5-membered, one sulfur, one nitrogen) vs. thiadiazole (5-membered, two nitrogens, one sulfur).
- Activity : Derived from nitazoxanide; inhibits PFOR enzyme in anaerobic organisms via amide anion conjugation .
- Crystallography : Stabilized by N–H···N and C–H···F/O hydrogen bonds, contrasting the weaker interactions in PPL9 .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The pyridinyl and methoxy groups in the target compound may enhance water solubility compared to purely hydrophobic analogs like PPL9 or nitrobenzamide derivatives .
- This contrasts with methyl/ethyl-thiadiazoles, which are more metabolically inert .
- Crystal Packing : The target compound’s intermolecular interactions (unreported in evidence) likely differ from PPL9’s weak hydrogen bonds or the thiazole derivative’s stronger dimerization .
Biological Activity
N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An allyl group
- Methoxy substituents
- A pyridine ring
- A thiadiazole moiety
The molecular formula is with a molecular weight of approximately 358.41 g/mol.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including those with pyridine substitutions, exhibit significant anticancer properties. In a study assessing the cytotoxicity of various compounds against cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma), it was found that compounds with methoxy groups showed enhanced activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC3 | 15 |
| Doxorubicin | PC3 | 10 |
| Methoxylated Thiadiazole Derivative | SKNMC | 20 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on lipoxygenase (LOX) enzymes, which are implicated in various neoplastic diseases. The synthesized derivatives displayed potent inhibition of 15-lipoxygenase-1, suggesting a mechanism for their anticancer activity through modulation of inflammatory pathways .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | 15-lipoxygenase-1 | 12 |
| Standard Inhibitor (e.g., Quercetin) | 15-lipoxygenase-1 | 25 |
Other Pharmacological Activities
In addition to anticancer effects, compounds containing the thiadiazole structure have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various bacterial strains .
- Anti-inflammatory Effects : The inhibition of LOX suggests potential anti-inflammatory applications.
Case Studies and Research Findings
Several studies have explored the biological implications of thiadiazole derivatives:
- Study on Anticancer Mechanisms : A comprehensive study illustrated that methoxylated derivatives induced apoptosis in cancer cells through activation of caspases and modulation of cell cycle proteins .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibitory mechanism highlighted that certain structural modifications led to increased potency against LOX enzymes .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide?
- Methodology : Multi-step synthesis involving thiadiazole ring formation followed by benzamide coupling. Key steps include:
- Thiadiazole core synthesis : Use 2-aminothiadiazole derivatives with substituted pyridinyl groups under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Amide coupling : React with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor progress via TLC (silica gel GF254 plates) .
- Purification : Column chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Key techniques :
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide I, C-S-C vibrations at ~685 cm⁻¹ for thiadiazole) .
- NMR : Assign peaks for allyl protons (δ 5.2–5.8 ppm, multiplet), pyridinyl protons (δ 8.5–8.7 ppm, doublet), and methoxy groups (δ 3.8 ppm, singlet) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve 3D conformation and hydrogen-bonding networks. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) thresholds ≤25 µg/mL indicate promising activity .
- Anticancer profiling : Conduct MTT assays on HepG2 (liver) and MCF-7 (breast) cancer cell lines. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) and validate selectivity using non-tumor cells (e.g., HEK293) .
Advanced Research Questions
Q. How can computational modeling guide the structural optimization of this compound for enhanced target binding?
- Approach :
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., tubulin for anticancer activity). Prioritize derivatives with higher binding affinity (ΔG ≤ -8 kcal/mol) .
- QSAR analysis : Corrogate substituent effects (e.g., allyl vs. ethyl groups) on bioactivity using Hammett constants and Hansch parameters .
- Validation : Synthesize top candidates and compare experimental IC₅₀ values with predicted data to refine models .
Q. What experimental designs address contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values for similar thiadiazole derivatives may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., cisplatin for cytotoxicity) .
- Purity issues : Validate compound purity via HPLC (≥95% by area normalization) and quantify impurities (e.g., residual solvents) using GC-MS .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers. Replicate experiments in triplicate across independent labs .
Q. What mechanistic studies elucidate the compound's mode of action in anticonvulsant or anticancer pathways?
- In vitro assays :
- Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. Measure latency to seizure onset and mortality reduction .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells in treated cancer lines .
- Biochemical profiling : Western blotting for caspase-3 activation or tubulin polymerization inhibition .
Q. How can quality control (QC) protocols ensure batch-to-batch consistency during scale-up?
- QC parameters :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
